molecular formula C13H10Cl2N2O3 B2948812 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol CAS No. 1157522-04-7

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol

Cat. No.: B2948812
CAS No.: 1157522-04-7
M. Wt: 313.13
InChI Key: OBWOAHGZZJWJCS-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is an organic compound with a complex structure, featuring both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution of a chloro group by an amino group, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of strong bases and solvents like ethanol or dioxane to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like hydrogen gas with palladium catalysts, and oxidizing agents like potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is unique due to its combination of chloro, nitro, and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-[(2-chloro-5-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c14-9-1-4-13(18)8(5-9)7-16-12-6-10(17(19)20)2-3-11(12)15/h1-6,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWOAHGZZJWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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